(2Z)-2-[(3,5-dimethoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,5-DIMETHOXYPHENYL)IMINO]-3-METHYL-1,3-THIAZOLAN-4-ONE is a heterocyclic compound that contains a thiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the dimethoxyphenyl and imino groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-DIMETHOXYPHENYL)IMINO]-3-METHYL-1,3-THIAZOLAN-4-ONE typically involves the condensation of 3,5-dimethoxyaniline with a thioamide under acidic conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled and reused is also considered to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-DIMETHOXYPHENYL)IMINO]-3-METHYL-1,3-THIAZOLAN-4-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[(3,5-DIMETHOXYPHENYL)IMINO]-3-METHYL-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 2-[(3,5-DIMETHOXYPHENYL)IMINO]-3-METHYL-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-DIMETHOXYPHENYL)IMINO]-3-METHYL-1,3-THIAZOLAN-4-ONE
- 2-[(3,5-DIMETHOXYPHENYL)IMINO]-3-ETHYL-1,3-THIAZOLAN-4-ONE
- 2-[(3,5-DIMETHOXYPHENYL)IMINO]-3-METHYL-1,3-OXAZOLAN-4-ONE
Uniqueness
2-[(3,5-DIMETHOXYPHENYL)IMINO]-3-METHYL-1,3-THIAZOLAN-4-ONE is unique due to the presence of both the dimethoxyphenyl and imino groups, which confer distinct electronic and steric properties. These properties influence its reactivity and make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H14N2O3S |
---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
2-(3,5-dimethoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H14N2O3S/c1-14-11(15)7-18-12(14)13-8-4-9(16-2)6-10(5-8)17-3/h4-6H,7H2,1-3H3 |
InChI Key |
ZHUASUDSZKAVOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CSC1=NC2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.